Dibromozinc;dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

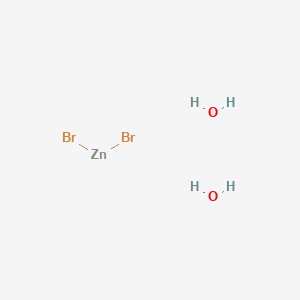

Dibromozinc;dihydrate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Organic Synthesis

Zinc bromide finds much use in organic synthesis . It is often used as a Lewis acid catalyst in organic reactions .

Radiation Shielding

Zinc bromide solutions can be used as a transparent shield against radiation . The space between two glass panes is filled with a strong aqueous solution of zinc bromide with a very high density, to be used as a window on a hot cell .

Energy Storage

Aqueous zinc bromide forms the basis of the zinc-bromine flow battery, currently being studied as a storage medium for use in stationary intermittent power sources such as wind and solar farms .

Oil and Gas Industry

Because of their density, aqueous zinc bromide solutions also find use in oil- and natural gas-well completion and workover operations .

Photocatalyst Synthesis

Anhydrous crystalline zinc bromide is used for the synthesis of ZnS based composite semiconductor photocatalyst .

Structural Analysis

Zinc bromide is also widely studied to understand the structure-property relationships in zinc bromide and hence predict its different applications .

Biological Processes

Zinc bromide plays a role in several important biological processes, notably energy storage, transport, modulation of protein function, intercellular adhesion, malignant transformation, signal transduction, viral, and bacterial cell .

Hydrogeothermal Processes

Zinc bromide solutions serve as a model fluid for hydrogeothermal processes .

Mecanismo De Acción

Target of Action

Zinc bromide dihydrate (ZnBr2·2H2O) is an inorganic compound It is known to interact with water and other solvents due to its high solubility .

Mode of Action

Zinc bromide dihydrate is a colorless salt that shares many properties with zinc chloride (ZnCl2), namely a high solubility in water forming acidic solutions, and good solubility in organic solvents . It is hygroscopic and forms a dihydrate ZnBr2·2H2O . The compound can be prepared by treating zinc oxide or zinc metal with hydrobromic acid .

Biochemical Pathways

Zinc, one of its constituents, plays a crucial role in various physiological, biochemical, and molecular processes in the body . Zinc is involved in a variety of biological processes, as a structural, catalytic, and intracellular and inter-cellular signaling component .

Pharmacokinetics

Due to its high solubility in water, it is likely to be rapidly absorbed and distributed in the body if ingested or applied topically .

Result of Action

For example, it is used in oil and natural gas wells to displace drilling mud when transitioning from the drilling phase to the completion phase or in well workover operations . It is also used as the electrolyte in the zinc bromide battery .

Action Environment

The action of zinc bromide dihydrate is influenced by environmental factors such as temperature and the presence of water. It is hygroscopic, meaning it absorbs water from the environment, which can affect its physical and chemical properties . Its solubility increases with temperature, which can influence its behavior in different environments .

Propiedades

IUPAC Name |

dibromozinc;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGOPMOPSWFFLF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Zn](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H4O2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584238 |

Source

|

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc bromide dihydrate | |

CAS RN |

18921-13-6 |

Source

|

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromozinc;dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.